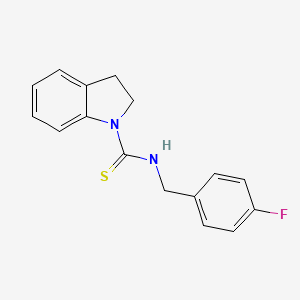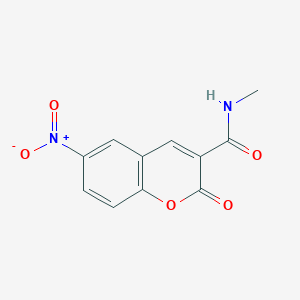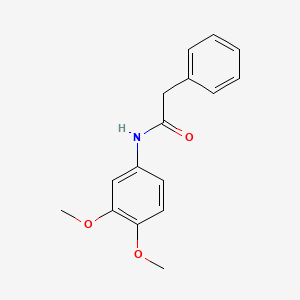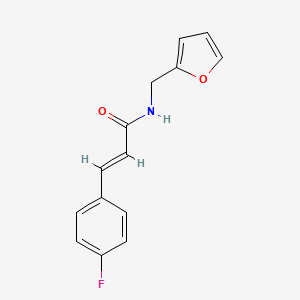
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, also known as MOC-BZM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. MOC-BZM belongs to the class of benzamide derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide is not fully understood, but studies have shown that it can bind to metal ions and inhibit acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been shown to have various biochemical and physiological effects, including its ability to inhibit acetylcholinesterase, induce apoptosis in cancer cells, and act as a fluorescent probe for metal ions. Additionally, 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide in lab experiments is its ability to act as a fluorescent probe for metal ions, which can be useful in detecting metal ions in biological systems. Additionally, 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been shown to have potential applications in the treatment of Alzheimer's disease and as an anticancer agent. However, one limitation of using 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide in lab experiments is its potential toxicity, which must be taken into consideration when conducting experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, including its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide for its potential use as an anticancer agent. Furthermore, the development of new synthetic methods for 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide could lead to the discovery of new compounds with improved properties.
Synthesemethoden
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been synthesized using different methods, including the reaction of 4-methylcoumarin-2-carboxylic acid with thionyl chloride to yield the corresponding acid chloride, which is then reacted with 2-aminotoluene and then coupled with 4-methyl-7-hydroxycoumarin in the presence of triethylamine. Another method involves the reaction of 4-methyl-7-hydroxycoumarin with 2-aminotoluene in the presence of acetic anhydride, followed by the reaction with benzoyl chloride to yield 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.
Eigenschaften
IUPAC Name |
2-methyl-N-(4-methyl-2-oxochromen-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-5-3-4-6-15(11)18(21)19-13-7-8-14-12(2)9-17(20)22-16(14)10-13/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURDGUWNDPMPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5692519.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methoxyaniline](/img/structure/B5692530.png)

![2-[(2-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5692540.png)
![methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5692552.png)

![3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5692572.png)




![4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5692613.png)
![1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5692622.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5692630.png)